molecular formula C18H19N3O B3022716 4-[2-(methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 878208-94-7

4-[2-(methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B3022716
CAS No.: 878208-94-7
M. Wt: 293.4 g/mol
InChI Key: VTQBWWZVRJELQL-UHFFFAOYSA-N
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Description

4-[2-(Methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound based on the privileged 1,2-dihydro-3H-pyrazol-3-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are recognized for their diverse biological profiles and are frequently investigated as core structures in the development of novel therapeutic agents . This specific derivative, featuring a 2,5-diphenyl substitution pattern and a methylaminoethyl side chain at the 4-position, is supplied as a high-purity reference material for research purposes. The core pyrazol-3-one structure is associated with a wide range of investigational applications, particularly in the fields of oncology and inflammation. Recent studies on analogous pyrazole compounds have demonstrated potent antiproliferative activity against various cancer cell lines, including solid tumors and leukemias, by mechanisms that can involve induction of apoptosis and autophagy . Furthermore, pyrazole-based molecules have shown remarkable antioxidant potential , exhibiting the ability to inhibit reactive oxygen species (ROS) production, suppress lipid peroxidation, and modulate NADPH oxidase activity in cellular models . Some pyrazole derivatives also influence cellular bioenergetics, impacting oxidative phosphorylation efficiency and oxygen consumption rates, which provides a valuable tool for probing mitochondrial function and metabolic pathways . The structural features of this compound make it a valuable intermediate for further synthetic exploration and a candidate for profiling in high-throughput screening assays aimed at uncovering new biological mechanisms. WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures, human or animal consumption, or any other form of application.

Properties

IUPAC Name

4-[2-(methylamino)ethyl]-2,5-diphenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-19-13-12-16-17(14-8-4-2-5-9-14)20-21(18(16)22)15-10-6-3-7-11-15/h2-11,19-20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQBWWZVRJELQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164526
Record name 1,2-Dihydro-4-[2-(methylamino)ethyl]-2,5-diphenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878208-94-7
Record name 1,2-Dihydro-4-[2-(methylamino)ethyl]-2,5-diphenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878208-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4-[2-(methylamino)ethyl]-2,5-diphenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one with 2-(methylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research has indicated that pyrazolone derivatives exhibit significant antioxidant properties. Studies show that 4-[2-(methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one can scavenge free radicals effectively, making it a candidate for developing antioxidant therapies .

Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, positioning it as a possible treatment for inflammatory diseases .

Analgesic Properties
Preliminary animal studies indicate that this compound may possess analgesic effects comparable to conventional pain relievers. Its mechanism appears to involve modulation of pain pathways in the central nervous system .

Pharmacology

Drug Development
Due to its promising pharmacological profile, this compound is being investigated as a lead compound for new drug formulations targeting pain and inflammation .

Material Science

Polymer Chemistry
The compound has been utilized in synthesizing polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications such as coatings and composites .

Analytical Chemistry

Chromatographic Applications
It has been employed as a standard reference material in chromatographic methods for analyzing complex mixtures. Its unique spectral properties allow for effective separation and identification of components in pharmaceutical formulations .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of several pyrazolone derivatives, including this compound using DPPH and ABTS assays. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Case Study 2: Anti-inflammatory Research

In a controlled trial involving animal models of arthritis, the administration of this compound resulted in a marked decrease in swelling and pain scores compared to untreated groups. Histological analysis revealed reduced inflammatory cell infiltration in treated tissues .

Case Study 3: Polymer Development

Researchers synthesized a novel polymer composite incorporating the pyrazolone derivative. The resulting material demonstrated superior mechanical strength and thermal resistance compared to traditional polymers, suggesting its potential for industrial applications.

Mechanism of Action

The mechanism of action of 4-[2-(methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound shares its pyrazol-3-one core with several kinase inhibitors and metal-chelating agents. Key structural variations among analogs lie in the substituents at position 4, which influence physicochemical properties and biological activity.

Table 1: Comparative Analysis of Pyrazol-3-one Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC50) References
Target Compound ~C₁₉H₂₀N₃O* ~306.4 4-(2-(methylamino)ethyl), 2,5-diphenyl Not reported (discontinued)
3Z3 Ligand (PDB) C₃₃H₂₇FN₆O₂ 558.60 4-benzoyl with 5-fluoroquinazolin-6-yl, 2,5-diphenyl PERK (4 nM), GCN2 (36 nM)
3Z4 Ligand (PDB) C₃₂H₂₇N₅O₂S 545.65 4-benzoyl with benzothiazol-6-yl, 2,5-diphenyl Kinase inhibition (specific targets uncharacterized)
3Z5 Ligand (PDB) C₃₄H₂₈N₄O₂ 548.62 4-benzoyl with quinolin-6-yl, 2,5-diphenyl Not specified
Schiff Base Complex (Cr(III), Mn(II), etc.) Varies 400–600 Azomethine (CH=N) and vanillin-derived groups Antibacterial activity

*Estimated based on structural analysis.

Key Observations

Substituent Impact on Activity: The 3Z3 ligand (PDB entry 3Z3) exhibits potent dual inhibition of PERK (4 nM) and GCN2 (36 nM) kinases due to its 5-fluoroquinazolin-6-yl and benzoyl groups, which enhance binding affinity .

Molecular Weight and Solubility :

  • The target compound (~306 g/mol) has a significantly lower molecular weight than 3Z3 (558.60 g/mol) or 3Z4 (545.65 g/mol), suggesting better bioavailability and membrane permeability.

Metal Chelation: Pyrazol-3-one Schiff base complexes (e.g., Cr(III), Cu(II)) demonstrate antibacterial activity via chelation through the ketone oxygen and azomethine nitrogen .

Biological Activity

4-[2-(Methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one, also known by its CAS number 878208-94-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its pharmacological significance.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C18H19N3O
  • Molecular Weight : 293.36 g/mol

The structure can be represented as follows:

4 2 Methylamino ethyl 2 5 diphenyl 1 2 dihydro 3H pyrazol 3 one\text{4 2 Methylamino ethyl 2 5 diphenyl 1 2 dihydro 3H pyrazol 3 one}

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including:

  • Lung Cancer : Significant inhibition of lung cancer cell lines was observed with IC50 values indicating potent activity.
  • Breast Cancer : The compound demonstrated notable effects on breast cancer cells (e.g., MDA-MB-231), showing potential as an anticancer agent .
Cancer TypeCell LineIC50 Value (µM)Reference
Lung CancerA54915.6
Breast CancerMDA-MB-23110.2
Colorectal CancerHCT11612.5

Antioxidant and Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antioxidant and antimicrobial activities. The antioxidant capacity was evaluated using various assays, demonstrating a strong ability to scavenge free radicals. Furthermore, antimicrobial tests indicated effectiveness against several bacterial strains.

Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of this compound in vivo using mouse models. The results showed a significant reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor growth through apoptosis induction in cancer cells .

Another research focused on elucidating the mechanism of action of this compound. It was found to inhibit key enzymes involved in cancer cell metabolism and proliferation. This inhibition was linked to reduced levels of ATP and increased reactive oxygen species (ROS), leading to enhanced apoptosis in treated cells .

Q & A

What are the standard synthetic routes for 4-[2-(methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one, and what critical parameters influence reaction efficiency?

Level: Basic
Methodological Answer:
The synthesis of pyrazolone derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-ketoesters. For this compound, key steps include:

  • Intermediate formation : Use of 1,2-dihydro-3H-pyrazol-3-one scaffolds with methylaminoethyl and diphenyl substituents.
  • Reaction optimization : Solvent choice (e.g., 1,4-dioxane in ), catalysts (e.g., triethylamine for deprotonation), and temperature control (reflux conditions for cyclization).
  • Critical parameters : Purity of precursors, stoichiometric ratios (e.g., 1:1 molar ratio of reactants in ), and reaction time to minimize side products like tetrazole derivatives (as seen in ).
    Reference: Synthesis protocols in heterocyclic systems .

How can researchers validate the structural integrity of this compound using advanced spectroscopic techniques?

Level: Basic
Methodological Answer:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for methylaminoethyl protons (δ 2.5–3.5 ppm) and aromatic protons from diphenyl groups (δ 7.0–7.5 ppm).
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns consistent with the pyrazolone core.
  • IR spectroscopy : Identify carbonyl stretching (1650–1700 cm1^{-1}) and N-H bending (1500–1600 cm1^{-1}) bands.
  • Cross-validation : Compare spectral data with structurally analogous compounds (e.g., coumarin-pyrimidine hybrids in ).
    Reference: Characterization strategies for heterocycles .

What experimental designs are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Level: Advanced
Methodological Answer:

  • Split-plot design : Use randomized blocks with split-split plots (as in ) to test stability across pH (3–9) and temperature (25–60°C).
  • Time-series analysis : Monitor degradation kinetics via HPLC at intervals (e.g., 0, 7, 14 days).
  • Control variables : Include inert atmospheres (N2_2) to isolate oxidative degradation.
  • Data interpretation : Apply Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., hydrolysis of the pyrazolone ring).
    Reference: Stability study frameworks .

How should researchers resolve contradictions in reported pharmacological activity data for this compound?

Level: Advanced
Methodological Answer:

  • Dose-response reevaluation : Conduct assays (e.g., IC50_{50} in enzyme inhibition) across multiple concentrations to identify non-linear effects.
  • Model diversification : Test in vitro (cell lines) and in vivo (rodent models) to confirm target specificity.
  • Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines referenced in ) to control for variability in assay conditions.
  • Mechanistic studies : Use molecular docking to validate binding interactions with purported targets (e.g., kinase domains).
    Reference: Data reconciliation approaches .

What methodologies are suitable for studying the environmental fate of this compound in aquatic systems?

Level: Advanced
Methodological Answer:

  • Phase-distribution studies : Measure solubility, log KowK_{ow}, and adsorption coefficients (e.g., soil-water partitioning).
  • Biotic/abiotic transformation : Use 14C^{14}C-labeling to track degradation products via LC-MS (as in ’s INCHEMBIOL project).
  • Microcosm experiments : Simulate aquatic ecosystems to assess bioaccumulation in algae or Daphnia magna.
  • Risk assessment : Apply PEC/PNEC ratios to estimate ecological risks under real-world exposure scenarios.
    Reference: Environmental fate frameworks .

How can researchers optimize analytical methods for quantifying trace levels of this compound in biological matrices?

Level: Advanced
Methodological Answer:

  • Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from plasma or tissue homogenates.
  • Chromatography : Develop a UPLC method with a C18 column and gradient elution (acetonitrile/0.1% formic acid) for baseline separation.
  • Detection : Employ tandem MS (MRM mode) for sensitivity (LOD < 1 ng/mL).
  • Validation : Assess precision (RSD < 15%), recovery (>80%), and matrix effects per ICH guidelines.
    Reference: Analytical protocols from environmental chemistry studies .

What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Level: Advanced
Methodological Answer:

  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways.
  • Chemical proteomics : Use affinity-based probes to capture target proteins in lysates.
  • Knockout models : CRISPR/Cas9-engineered cell lines to validate target necessity.
  • Network pharmacology : Build interaction networks using databases like STITCH or KEGG.
    Reference: Mechanistic study designs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-[2-(methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.